2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione
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Overview
Description
2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can be refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has investigated its potential as a therapeutic agent due to its biological activities.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide share structural similarities and biological activities.
Naphthyridine Derivatives: Other naphthyridine derivatives with different substituents can exhibit similar chemical properties and applications.
Uniqueness
2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione is unique due to the specific combination of its fluorophenyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H11FN2O2 |
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Molecular Weight |
270.26 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-6-methyl-2H-2,7-naphthyridine-1,8-dione |
InChI |
InChI=1S/C15H11FN2O2/c1-9-8-10-6-7-17-14(19)13(10)15(20)18(9)12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,19) |
InChI Key |
YLVGWHICOYOZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)NC=C2)C(=O)N1C3=CC=C(C=C3)F |
Origin of Product |
United States |
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